molecular formula C12H17BrFN B13313125 [(4-Bromo-3-fluorophenyl)methyl](3-methylbutan-2-yl)amine

[(4-Bromo-3-fluorophenyl)methyl](3-methylbutan-2-yl)amine

Cat. No.: B13313125
M. Wt: 274.17 g/mol
InChI Key: DERGQKLUSZSIEX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-fluorophenyl)methylamine typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with 3-methylbutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for (4-Bromo-3-fluorophenyl)methylamine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluorophenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromo-3-fluorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-3-fluorophenyl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H17BrFN

Molecular Weight

274.17 g/mol

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]-3-methylbutan-2-amine

InChI

InChI=1S/C12H17BrFN/c1-8(2)9(3)15-7-10-4-5-11(13)12(14)6-10/h4-6,8-9,15H,7H2,1-3H3

InChI Key

DERGQKLUSZSIEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NCC1=CC(=C(C=C1)Br)F

Origin of Product

United States

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